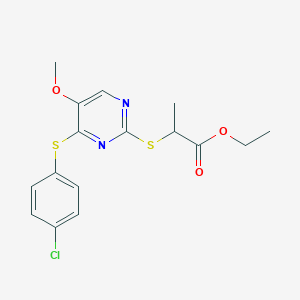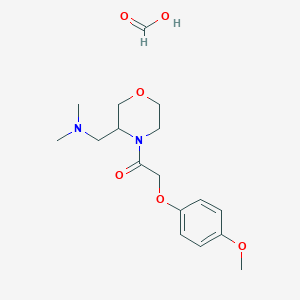
1-(3-((Dimethylamino)methyl)morpholino)-2-(4-methoxyphenoxy)ethanone formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Phenol, 3-[[[3-(4-methoxyphenoxy)propyl]amino]methyl]-” is a chemical compound with the molecular formula C17H21NO3 and a molecular weight of 287.35 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a propyl group, which is further attached to a methoxyphenoxy group .Physical And Chemical Properties Analysis
This compound has a melting point of 140-141 °C, a predicted boiling point of 467.7±35.0 °C, and a predicted density of 1.127±0.06 g/cm3 . Its pKa is predicted to be 9.89±0.10 .Scientific Research Applications
Chemical Synthesis and Reactivity
One of the primary applications of this compound lies in the realm of organic synthesis. The morpholino group, coupled with a methoxyphenoxy structure, makes it a valuable precursor in the synthesis of complex organic molecules. For instance, morpholino derivatives are synthesized for their physicochemical properties, cytotoxicity, and potential use as biomass solvents. The modification of morpholino salts with various anions has been explored for their moderate to low toxicity and the ability to dissolve cellulose, indicating a potential for green chemistry applications (Pernak et al., 2011).
Pharmacological Research
Although the request specified excluding drug dosage and side effects, it's notable that morpholino and its derivatives often feature in pharmacological contexts. Their structural motifs are integral in designing molecules with potential therapeutic effects. For example, modifications of the morpholino ring and its incorporation into larger molecular frameworks are common strategies in drug design, aiming to explore novel therapeutic agents with optimized activity and reduced toxicity.
Physicochemical Studies
The physicochemical properties of morpholino derivatives, including solubility, thermal stability, and reactivity, are subjects of interest. Studies often aim to understand how modifications to the morpholino core or its substituents affect these properties. Such research not only contributes to fundamental organic chemistry but also to applications in materials science, where these compounds can be used as building blocks for novel materials.
Environmental and Green Chemistry
Research into the biodegradability and environmental impact of chemicals includes morpholino derivatives. Investigations into the toxicity and degradation pathways of these compounds are crucial for assessing their suitability for industrial applications and environmental safety. The development of morpholino-based ionic liquids, for example, showcases the balance between utility and environmental considerations.
References
- Pernak, J., Borucka, N., Walkiewicz, F., Markiewicz, B., Fochtman, P., Stolte, S., Steudte, S., & Stepnowski, P. (2011). Synthesis, toxicity, biodegradability and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids. Green Chemistry, 13(11), 2901-2910. Link to source.
properties
IUPAC Name |
1-[3-[(dimethylamino)methyl]morpholin-4-yl]-2-(4-methoxyphenoxy)ethanone;formic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.CH2O2/c1-17(2)10-13-11-21-9-8-18(13)16(19)12-22-15-6-4-14(20-3)5-7-15;2-1-3/h4-7,13H,8-12H2,1-3H3;1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCWGKXRKMZHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1COCCN1C(=O)COC2=CC=C(C=C2)OC.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((Dimethylamino)methyl)morpholino)-2-(4-methoxyphenoxy)ethanone formate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

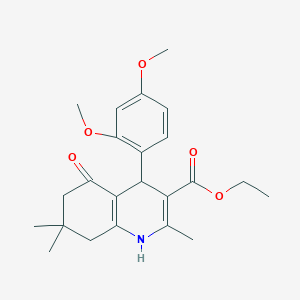
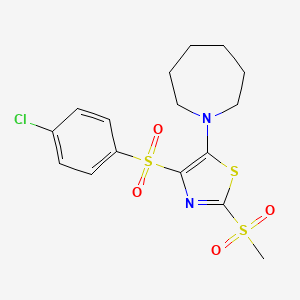
![N-benzyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2698432.png)
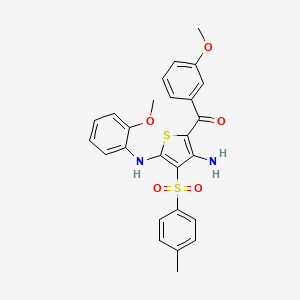
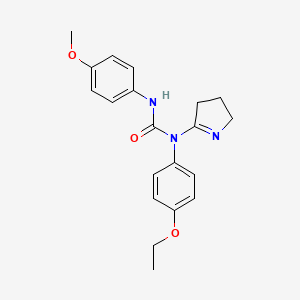
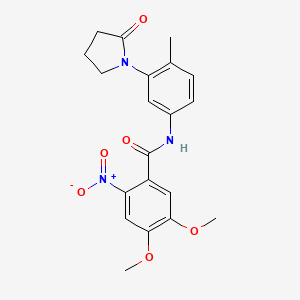
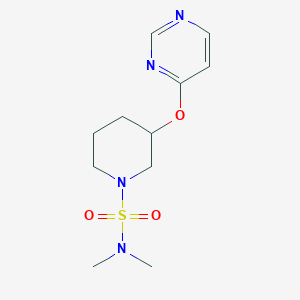
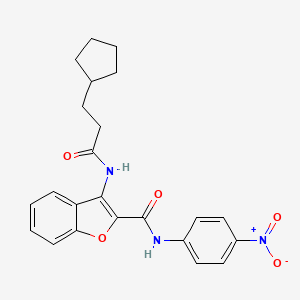
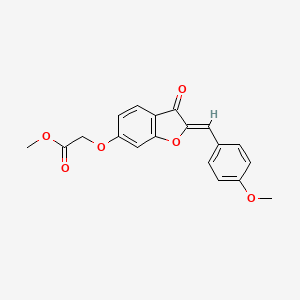
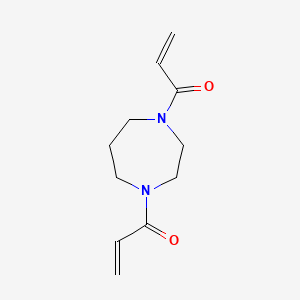
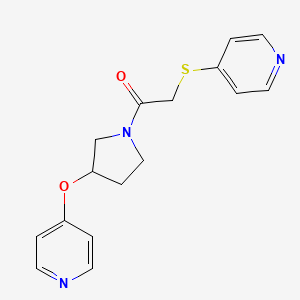
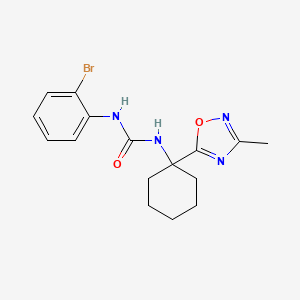
![(E)-N-[1-(3-Cyanophenyl)cyclopropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2698447.png)
